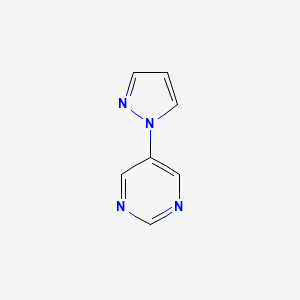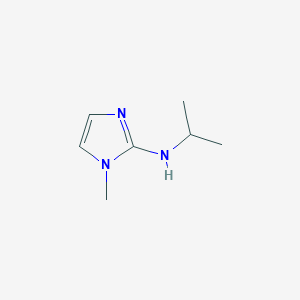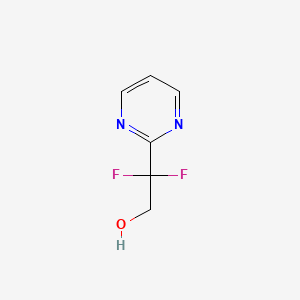
5-(1H-pyrazol-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-pyrazol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C7H6N4 and its molecular weight is 146.153. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization in Drug Discovery
5-(1H-pyrazol-1-yl)pyrimidine and its derivatives are extensively researched for their potential in drug discovery. A notable study involved the synthesis of novel pyrazole- and pyrimidine-based 3,4-dihydropyrimidine-2(1H)-thione derivatives. These compounds, due to their pyrimidine and pyrazole nuclei, are considered promising for pharmaceutical developments, including potential applications in AIDS chemotherapy (Ajani et al., 2019).
Antiviral Properties
In the realm of antiviral research, derivatives of this compound have shown significant efficacy. A study demonstrated that certain 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines possess notable antiviral properties, particularly against the measles virus. These compounds act by inhibiting human dihydroorotate dehydrogenase (DHODH), an enzyme in the pyrimidine biosynthetic pathway, showing potential for antiviral drug development (Munier-Lehmann et al., 2015).
Ultrasonic Sonochemical Synthesis
The ultrasonic sonochemical method has been utilized for the efficient synthesis of pyrazolo[1,5-a]pyrimidines. This method, involving the reaction of specific compounds with 3-amino-5-methyl-1H-pyrazole, offers advantages like simplicity, mild conditions, and satisfactory yields, suggesting a viable approach for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives (Buriol et al., 2013).
Antimicrobial Activity
Pyrimidine pyrazole heterocycles have been synthesized and studied for their antimicrobial properties. Compounds in this category have shown activity against various bacteria and fungi, indicating their potential in developing new antimicrobial agents (Kumar et al., 2014).
Herbicidal Applications
In the agricultural sector, certain 4-(1H-pyrazol-1-yl)-6-(alkynyloxy)-pyrimidine derivatives have demonstrated herbicidal activities. These compounds, acting as pigment biosynthesis inhibitors, have shown effectiveness in controlling gramineous weeds, offering a potential pathway for developing novel herbicides (Ma et al., 2014).
Photophysical Properties and OLED Applications
This compound derivatives have also found applications in material science due to their photophysical properties. A study explored the use of these derivatives in organic light-emitting diodes (OLEDs), demonstrating their potential in enhancing OLED performance and efficiency (Chang et al., 2013).
Mechanism of Action
Target of Action
5-(1H-pyrazol-1-yl)pyrimidine is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms . Pyrazole derivatives are known for their diverse pharmacological effects . .
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects . For instance, some pyrazole derivatives have been found to inhibit protein kinases , which play crucial roles in signal transduction pathways within cells.
Biochemical Pathways
Pyrazole derivatives have been found to affect various biochemical pathways due to their broad range of pharmacological properties . For instance, some pyrazole derivatives have been found to inhibit enzymes involved in the synthesis of prostaglandins, thereby exerting anti-inflammatory effects .
Result of Action
Pyrazole derivatives are known to exert a wide range of biological effects, including antileishmanial and antimalarial activities .
Biochemical Analysis
Biochemical Properties
They have a wide range of biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Cellular Effects
The cellular effects of 5-(1H-pyrazol-1-yl)pyrimidine are not well documented. Pyrazole derivatives have been found to exhibit various effects on cells. For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Molecular Mechanism
Pyrazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Some hydrazine-coupled pyrazoles were found to be safe and well tolerated by mice when treated with certain dosages .
Metabolic Pathways
Pyrazoles are known to be involved in various metabolic pathways .
Transport and Distribution
The associations between pyrazole molecules depend strongly on the type of solvent, since more polar protic solvents can divert the intermolecular interactions towards themselves, favoring the pyrazole-solvent hydrogen bonding rather than formation of pyrazole-pyrazole clusters .
Properties
IUPAC Name |
5-pyrazol-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-10-11(3-1)7-4-8-6-9-5-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBQUPDAGIPUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2469231.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B2469238.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2469239.png)
![4,7,7-trimethyl-3-oxo-N-[4-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2469240.png)

![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide](/img/structure/B2469242.png)

![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide](/img/structure/B2469245.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole](/img/structure/B2469248.png)
![3-(4-fluorophenyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2469249.png)

